molecular formula C8H8BrN3S B13062227 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine

1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13062227
M. Wt: 258.14 g/mol
InChI Key: JOHONWGENPGVPZ-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety attached to a pyrazole ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromothiophen-2-YL)methyl]piperazine
  • (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness

1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a bromothiophene moiety and a pyrazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3S/c9-7-1-2-13-8(7)5-12-4-6(10)3-11-12/h1-4H,5,10H2

InChI Key

JOHONWGENPGVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CN2C=C(C=N2)N

Origin of Product

United States

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